molecular formula C9H8N2O2 B12867202 1-(6-Aminobenzo[d]oxazol-2-yl)ethanone

1-(6-Aminobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12867202
M. Wt: 176.17 g/mol
InChI Key: QBSNTLVWTYEIOY-UHFFFAOYSA-N
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Description

1-(6-Aminobenzo[d]oxazol-2-yl)ethanone is a benzoxazole derivative offered for research and development purposes. Benzoxazole is a privileged scaffold in medicinal chemistry, and its derivatives are of significant interest in the discovery and development of novel therapeutic agents . Specifically, structural analogues based on the benzoxazole core have demonstrated promising in vitro antiproliferative activities against a range of human cancer cell lines, including HCT116 and HepG2 . The mechanism of action for such compounds may involve the induction of cytosolic vacuolization in cancer cells, a phenotype distinct from classical apoptosis and potentially linked to the inhibition of specific protein-folding pathways . Furthermore, heterocyclic compounds like oxazolones, which are structurally related to benzoxazoles, have been identified as key intermediates in prebiotic peptide synthesis, facilitating dipeptide and tripeptide formation with high chiral selectivity . This highlights the broader chemical relevance of this class of molecules beyond biomedical applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-(6-amino-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H8N2O2/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,10H2,1H3

InChI Key

QBSNTLVWTYEIOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-4-aminophenol with Acetic Anhydride

One common approach starts with 2-amino-4-aminophenol or its protected derivatives. The phenolic and amino groups undergo cyclization with acetic anhydride or acetylating agents to form the benzooxazole ring bearing the acetyl group at the 2-position.

  • Reaction conditions: Reflux in solvents such as acetonitrile or dichloromethane.
  • Mechanism: The amino group attacks the acetyl carbonyl, followed by intramolecular cyclization with the phenol to form the oxazole ring.
  • Outcome: Formation of this compound with the amino group retained at the 6-position.

This method is analogous to the synthesis of 1-(6-chlorobenzo[d]oxazol-2-yl)ethanone, where the chlorine substituent is replaced by an amino group via nucleophilic substitution or reduction of a nitro precursor.

Reduction of 6-Nitrobenzo[d]oxazol-2-yl Acetyl Derivatives

Another route involves:

  • Synthesis of 6-nitrobenzo[d]oxazol-2-yl ethanone derivatives by cyclization of 2-amino-5-nitrophenol with acetylating agents.
  • Subsequent reduction of the nitro group to the amino group using catalytic hydrogenation or chemical reducing agents (e.g., SnCl2, Fe/HCl).

This two-step approach allows for the introduction of the amino group at the 6-position after ring formation.

  • Yields: High yields (~90-97%) reported for the nitro intermediate.
  • Reduction conditions: Mild hydrogenation or chemical reduction at room temperature or slightly elevated temperatures.

One-Pot Synthesis Using Orthocarbonate or Dichlorodiaryloxymethane Reagents

A versatile one-pot method reported for substituted 2-aminobenzoxazoles involves:

  • Reacting 2-aminophenol derivatives with primary amines in the presence of tetraalkyl or tetraaryl orthocarbonates or 1,1-dichlorodiaryloxymethane compounds.
  • Mild reaction conditions, often at room temperature or up to 80 °C.
  • This method allows direct formation of the 2-aminobenzoxazole core with various substituents, including the acetyl group at the 2-position and amino group at the 6-position.

This approach is advantageous for its operational simplicity and broad substrate scope.

Acetylation of 6-Aminobenzo[d]oxazole

Alternatively, starting from 6-aminobenzo[d]oxazole, direct acetylation at the 2-position can be achieved by:

  • Reaction with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine.
  • Reflux or room temperature conditions depending on the reactivity.
  • Purification by recrystallization or chromatography.

This method is straightforward but requires availability of the 6-aminobenzo[d]oxazole precursor.

Representative Reaction Conditions and Yields

Method Starting Material Key Reagents Conditions Yield (%) Notes
Cyclization of 2-amino-4-aminophenol 2-amino-4-aminophenol Acetic anhydride Reflux in acetonitrile or DCM 70-85 Direct ring formation with acetyl group
Reduction of 6-nitro derivative 2-amino-5-nitrophenol Acetic anhydride, then catalytic hydrogenation Cyclization at 120 °C; reduction at RT 90-97 (nitro intermediate) Two-step process, high purity
One-pot orthocarbonate method 2-aminophenol + amine Tetraalkyl orthocarbonate RT to 80 °C, mild base 60-80 Versatile, mild conditions
Acetylation of 6-aminobenzo[d]oxazole 6-aminobenzo[d]oxazole Acetyl chloride or acetic anhydride RT or reflux with base 75-90 Requires precursor availability

Analytical and Purification Techniques

  • Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.
  • Purification: Recrystallization from ethanol or column chromatography on silica gel.
  • Characterization: Confirmed by IR spectroscopy (NH2, C=O, aromatic C-H), 1H NMR, and mass spectrometry.
  • Yields: Generally good to excellent, depending on method and scale.

Summary of Research Findings

  • The cyclization of appropriately substituted aminophenols with acetylating agents remains the most direct and widely used method.
  • Reduction of nitro precursors provides a reliable route to the amino-substituted benzooxazole.
  • One-pot methods using orthocarbonates offer operational simplicity and mild conditions, suitable for diverse derivatives.
  • Industrial synthesis may employ continuous flow and optimized catalysts to improve yield and purity.
  • The choice of method depends on available starting materials, desired scale, and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 1-(6-Aminobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazole Ring

1-(Benzo[d]oxazol-2-yl)ethanone (CAS: 122433-29-8)
  • Structure: Lacks the 6-amino group.
  • Key Differences: The absence of the amino group reduces hydrogen-bonding capacity and electron-donating effects. This compound was utilized in rhodium-catalyzed enantioselective additions of arylboronic acids, achieving high yields (~90%) in toluene solvent .
  • Molecular Weight : 161.16 g/mol (vs. 176.17 g/mol for the target compound).
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone (CAS: 1482363-78-9)
  • Structure: Features a bromine atom at the 5-position instead of the 6-amino group.
(E)-1-(6-Methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime
  • Structure: Contains a 6-methoxy group and an oxime-functionalized ethanone chain.
  • Key Differences: The methoxy group and oxime moiety contribute to competitive xanthine oxidase (XO) inhibition (IC₅₀ = 3.7 μM), comparable to allopurinol (IC₅₀ = 2.9 μM) . The amino group in the target compound may offer alternative binding modes in enzyme inhibition.

Heterocyclic Core Modifications

1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
  • Structure : Replaces the benzoxazole oxygen with sulfur (benzothiazole core).
  • Key Differences : Sulfur’s larger atomic size and lower electronegativity alter electronic distribution. This compound’s collision cross-section and pharmacokinetics may differ significantly .
1-(4-Methyloxazol-2-yl)ethanone (CAS: 90892-97-0)
  • Structure : A simpler oxazole derivative without a fused benzene ring.

Functional Group Additions

(E)-1-(6-Methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime
  • Activity : Demonstrated anti-inflammatory effects in MSU-crystal-induced gout models by inhibiting NLRP3 inflammasome pathways .
  • Comparison: The target compound’s amino group could enhance hydrogen-bonding interactions with inflammatory targets, though this requires experimental validation.
1-(6-Amino-1,3-benzodioxol-5-yl)ethanone
  • Structure : Incorporates a 1,3-benzodioxole moiety instead of benzoxazole.

Enzyme Inhibition

  • Xanthine Oxidase (XO) Inhibition: Methoxy-substituted benzoxazole ethanones (e.g., IC₅₀ = 3.7 μM) outperform non-substituted variants . The amino group in the target compound may compete with methoxy for active-site binding.
  • CYP51 Inhibition: Pyridine-based ethanones (e.g., UDO) inhibit Trypanosoma cruzi CYP51, suggesting structural motifs for antiparasitic drug development .

Cytotoxicity

  • Benzimidazole Derivatives: 2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives exhibit cytotoxicity against HCT-116 and MCF-7 cell lines .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility
1-(6-Aminobenzo[d]oxazol-2-yl)ethanone 176.17 ~1.2 Moderate
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone 240.05 ~2.8 Low
1-(Benzo[d]oxazol-2-yl)ethanone 161.16 ~1.5 Moderate

*Predicted using fragment-based methods.

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